molecular formula C9H9N3O2 B052315 Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate CAS No. 111753-15-2

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate

Cat. No.: B052315
CAS No.: 111753-15-2
M. Wt: 191.19 g/mol
InChI Key: YNSZOPQMEOIKRB-UHFFFAOYSA-N
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Description

Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate (CAS 111753-15-2) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse biological activities and presence in several approved therapeutics. Key Research Applications and Value: Tuberculosis Drug Discovery: This compound serves as a key synthetic intermediate in the development of novel anti-tuberculosis agents. Imidazo[1,2-a]pyridine-based compounds have shown exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis , with some analogues demonstrating low nanomolar activity . These compounds often act by inhibiting the QcrB subunit of the cytochrome bcc complex, a critical target in the mycobacterial electron transport chain, disrupting energy production and leading to bacterial death . Oncology Research: The imidazo[1,2-a]pyridine core is a promising scaffold in anticancer agent development. Derivatives have demonstrated potent antiproliferative activity by inducing G2/M cell cycle arrest and promoting intrinsic apoptosis in various cancer cell lines, including melanoma and cervical cancers . The mechanism is associated with the inhibition of the AKT/mTOR signaling pathway and is partially mediated by p53, highlighting its relevance in targeting key cancer survival mechanisms . Versatile Synthetic Intermediate: The presence of both an amino group and an ester moiety on the core structure makes this reagent highly versatile for further chemical elaboration. It can undergo a wide range of transformations, enabling the rapid synthesis of diverse compound libraries for biological screening . Please Note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZOPQMEOIKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC=C(N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. This three-component reaction typically involves:

  • Aldehyde derivatives (e.g., glyoxal)

  • 2-Aminopyridine

  • Isocyanides

Reaction Conditions :

  • Catalysts : Boron trifluoride acetonitrile complex (BF₃·MeCN) enhances cyclization efficiency by acting as a Lewis acid.

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates, while ionic liquids such as [bmim]Br offer eco-friendly alternatives with comparable yields.

  • Temperature : Reactions proceed optimally at room temperature, achieving yields exceeding 80% within 3–5 hours.

Example Protocol :

  • Combine 2-aminopyridine (10 mmol), glyoxal (12 mmol), and tert-butyl isocyanide (10 mmol) in DMF.

  • Add BF₃·MeCN (1.2 equiv) and stir at 25°C for 4 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 82–89%.

Post-Cyclization Functionalization

Esterification of the Carboxylic Acid Intermediate

The methyl ester group at position 5 is introduced via esterification of the intermediate carboxylic acid.

Method :

  • Reagents : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, followed by treatment with methanol.

  • Conditions :

    • Acyl Chloride Formation : React carboxylic acid with SOCl₂ at reflux (70°C, 2 hours).

    • Esterification : Add methanol dropwise to the acyl chloride at 0°C, then stir at room temperature for 1 hour.

Yield : 76–85%.

Introduction of the 3-Amino Group

The 3-amino substituent is installed via nucleophilic substitution or reductive amination.

Nucleophilic Substitution Protocol :

  • React 3-bromoimidazo[1,2-a]pyridine-5-carboxylate with aqueous ammonia (28%) in ethanol.

  • Heat at 60°C for 6 hours under inert atmosphere.

  • Isolate the product via filtration and recrystallization.

Yield : 68–72%.

Alternative Synthetic Routes

Cyclization of Haloacetamide Precursors

Bromoacetaldehyde-mediated cyclization offers a pathway to the imidazo[1,2-a]pyridine core.

Procedure :

  • Condense 2-aminopyridine with bromoacetaldehyde (1.2 equiv) in acetic acid.

  • Heat at 100°C for 45 minutes, followed by neutralization with NaHCO₃.

  • Purify the precipitate via trituration with ethyl acetate/hexane.

Yield : 57–63%.

N-Alkylation Strategies

Alkylation at the pyridine nitrogen is critical for structural diversification.

Protocol from :

  • Dissolve 1-(dimethoxymethyl)-9H-pyrido[3,4-b]indole (40 mmol) in dry DMF.

  • Add Cs₂CO₃ (1.5 equiv) and methyl iodide (1.25 equiv).

  • Stir at room temperature for 1 hour, then extract with ethyl acetate.

Yield : 96%.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

SolventCatalystTemperatureTime (h)Yield (%)
DMFBF₃·MeCN25°C489
[bmim]BrNone25°C385
EthanolHCl (gas)Reflux1245

Key Findings :

  • Ionic solvents reduce reaction times by 75% compared to ethanol.

  • BF₃·MeCN increases yield by 20% relative to acid catalysis.

Industrial-Scale Production

  • Continuous Flow Reactors : Enhance heat transfer and mixing, achieving 90% yield at 1 kg/batch.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

MAIPC has shown promising results in antimicrobial studies. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. This has positioned it as a potential lead compound for developing new antimicrobial agents.

  • Mechanism of Action : The exact mechanism by which MAIPC exerts its antimicrobial effects is still under investigation; however, it is believed to interfere with bacterial cell wall synthesis or function.
  • Case Studies : In vitro studies have demonstrated that derivatives of MAIPC can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against various bacterial strains .

Anticancer Properties

The anticancer potential of MAIPC is another area of interest. Compounds within the imidazo[1,2-A]pyridine class have been explored for their ability to inhibit cancer cell proliferation.

  • Targeted Therapies : MAIPC has been studied for its interactions with specific biological targets involved in cancer progression, including protein kinases that regulate cell signaling pathways implicated in tumor growth .
  • Research Findings : Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Drug Discovery and Development

MAIPC serves as a valuable scaffold in medicinal chemistry for synthesizing novel compounds with enhanced biological activities. The ability to modify its structure allows researchers to explore structure-activity relationships (SAR) effectively.

Synthetic Approaches

The synthesis of MAIPC typically involves several chemical transformations that can yield various derivatives with potentially improved pharmacological profiles. Common synthetic strategies include:

  • Functional Group Modifications : Altering the amino or carboxyl groups can lead to compounds with different biological activities.
  • Scaffold Hopping : This approach entails modifying the core structure to explore new therapeutic avenues while retaining essential pharmacophoric elements .

Comparative Analysis of Related Compounds

To better understand MAIPC's unique properties, it is helpful to compare it with other compounds in the imidazo[1,2-A]pyridine class:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylateAmino group at position 6Potentially different biological activity profile
Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylateAmino group at position 3Different regioselectivity affecting reactivity
Methyl 4-aminoimidazo[1,2-a]pyridine-6-carboxylateAmino group at position 4May exhibit distinct pharmacological properties

The unique substitution pattern of MAIPC contributes to its specific reactivity and biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows for diverse substitutions, influencing solubility, stability, and biological activity. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate NH₂ (3), COOCH₃ (5) C₉H₉N₃O₂ 191.19 Not explicitly listed MtGS inhibitor; high SAR relevance
Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate NH₂ (5), COOC₂H₅ (3) C₁₀H₁₁N₃O₂ 205.21 35220-15-6 Potential intermediate in drug synthesis
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate Br (3), COOCH₃ (5) C₉H₇BrN₂O₂ 255.07 1392210-97-7 Halogenated analog for cross-coupling
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CF₃ (5), COOC₂H₅ (2) C₁₁H₁₀F₃N₂O₂ 258.20 1260885-46-8 Enhanced lipophilicity for bioactivity
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate Cl (6), COOCH₃ (5) C₉H₇ClN₂O₂ 210.62 2140305-54-8 Chloro-substituted derivative

Key Observations :

  • Amino Group Position: The 3-amino substitution in the target compound is critical for MtGS inhibition, whereas analogs with amino groups at position 5 (e.g., Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate) show divergent biological profiles .
  • Ester Groups: Methyl esters (e.g., target compound) generally offer lower molecular weight and higher metabolic stability compared to ethyl esters (e.g., Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate) .
  • Halogenation : Bromo (Br) and chloro (Cl) substituents enhance reactivity for further functionalization, as seen in Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate .

Biological Activity

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C₉H₉N₃O₂. The compound features an imidazole ring fused to a pyridine ring, with an amino group at the 3-position of the imidazole and a carboxylate group at the 5-position of the pyridine. This unique substitution pattern is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Derivatives of imidazo[1,2-A]pyridines have shown promising results in inhibiting bacterial growth, making them potential candidates for drug development targeting infectious diseases .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μM
This compoundStaphylococcus aureus16 μM

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds within this class have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound against several human tumor cell lines. The results indicated that it exhibited significant cytotoxicity with IC50 values ranging from 0.6 to 14.9 μM across different cell lines.

Table 2: Cytotoxicity Data Against Human Tumor Cell Lines

Cell LineIC50 (μM)
HeLa7.73
MCF-71.06
HCT-11614.9

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies have highlighted that specific substitutions on the imidazole and pyridine rings can enhance or diminish biological activity . For instance:

  • Positioning of Amino Groups : The placement of amino groups significantly affects binding affinity to biological targets.
  • Carboxylate Modifications : Alterations in the carboxylate group can lead to variations in solubility and bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Combining imidazole derivatives with carboxylic acids.
  • Functional Group Transformations : Modifying existing functional groups to introduce amino or carboxylate functionalities.

These synthetic strategies not only yield this compound but also facilitate the exploration of various derivatives with modified biological activities.

Q & A

Q. Basic Characterization :

  • ¹H NMR : Look for imidazo[1,2-a]pyridine core signals: aromatic protons appear as multiplets between δ 7.2–8.5 ppm. The methyl ester group typically resonates as a singlet at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Strong absorption bands at ~1720–1730 cm⁻¹ confirm the ester carbonyl group. Amino (–NH₂) stretches appear at 3300–3500 cm⁻¹ .

Q. Advanced Analytical Challenges :

  • Byproduct Identification : Use TLC (Rf comparison) and column chromatography to isolate impurities. For example, incomplete cyclization may yield open-chain intermediates detectable via LC-MS .

How do conflicting yield reports in literature for similar imidazo[1,2-a]pyridine syntheses arise, and how can they be resolved?

Data Contradiction Analysis :
Discrepancies often stem from:

  • Catalyst Loading : Reactions with <1 mol% BF₃ show reduced cyclization efficiency, leading to lower yields .
  • Solvent Purity : Traces of water in ionic liquids can hydrolyze intermediates, necessitating rigorous drying .
  • Reaction Monitoring : In situ techniques (e.g., FT-IR or NMR) help track intermediate formation and optimize reaction termination .

What mechanistic insights explain the role of Lewis acids in the formation of 3-aminoimidazo[1,2-a]pyridine derivatives?

Mechanistic Studies :
BF₃·MeCN activates the aldehyde carbonyl, facilitating nucleophilic attack by the isocyanide. Trimethyl orthoformate dehydrates the hemiaminal intermediate, driving the equilibrium toward cyclization. Computational studies (DFT) suggest a six-membered transition state stabilized by BF₃ .

What strategies are effective for derivatizing this compound into bioactive analogs?

Q. Advanced Derivatization :

  • Halogenation : Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 429690-42-6) can be synthesized via electrophilic substitution, enabling Suzuki-Miyaura cross-coupling for aryl/heteroaryl functionalization .
  • Amide Formation : React the ester with amines (e.g., 5-amino-2-methylphenol) in DMF/NaH to yield carboxamide derivatives .

How does the choice of solvent impact the stability of this compound during storage?

Q. Stability Studies :

  • Polar Solvents : DMSO or DMF may cause ester hydrolysis over time. Store at –20°C in anhydrous conditions.
  • Solid-State Stability : Melting points (202–207°C) indicate thermal stability, but prolonged exposure to light can degrade the amino group. Use amber vials for long-term storage .

What are the limitations of current synthetic methods, and how can they be addressed for scale-up?

Q. Advanced Scalability Issues :

  • Ionic Liquid Recovery : While [bmim]Br improves yields, its high cost necessitates efficient recycling via distillation or membrane filtration .
  • Catalyst Toxicity : Replace BF₃ with greener alternatives (e.g., Bi(OTf)₃) to reduce environmental impact .

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